![molecular formula C15H22N4O2S2 B5556155 N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

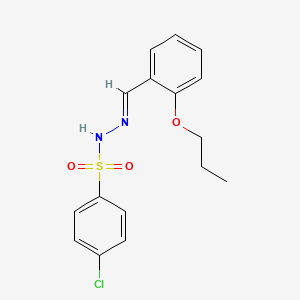

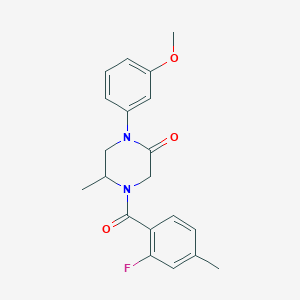

Synthesis Analysis The synthesis of complex molecules involving benzothiadiazol and pyrrolidinyl structures often requires advanced chemical methods. While the specific compound N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is not directly mentioned in available literature, the synthesis of related compounds typically involves multi-step reactions. These can include the formation of benzothiadiazole derivatives through various catalytic and non-catalytic methods. For example, Rossi et al. (2014) detailed the synthesis of multiply arylated heteroarenes via palladium-catalyzed direct C–H arylation, which could potentially be applied or adapted for the synthesis of complex structures like the one (Rossi et al., 2014).

Applications De Recherche Scientifique

Molecular and Supramolecular Structures

Compounds similar to N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide, such as sulfonamide derivatives, have been studied for their molecular and supramolecular structures. N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide exhibit varied structural features including N-H...N hydrogen bonding, promoting intermolecular π-π stacking and distorted intramolecular T-shaped π-stacking, which are crucial for the development of novel materials and catalysts (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).

Catalysis and Synthesis

Sulfonamide compounds, including those derived from pyridinesulfonamide, have been utilized in catalytic processes such as the base-free transfer hydrogenation of ketones. These processes are characterized by their efficiency under air without the need for dried, degassed substrates, or basic additives, which simplifies the synthesis of a wide range of ketones, a foundational aspect of organic synthesis and industrial chemistry (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016).

Green Chemistry

In the quest for more sustainable chemical processes, sulfonamide compounds have contributed to green chemistry by providing efficient synthetic routes and catalytic systems that minimize waste and enhance reaction efficiencies. For example, the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-Endo-Trig cyclisation reactions represents a stride towards high yields and excellent stereoselectivities with potential applications in drug discovery and development (D. Craig, P. Jones, & G. Rowlands, 2000).

Advanced Material Development

The synthesis and functionalization of sulfonamides and related heterocycles have implications for the development of advanced materials, such as those used in electronic devices, sensors, and photovoltaic cells. For instance, novel methodologies for synthesizing benzothiazoles via methanesulfonic acid/SiO2 combinations highlight the versatility of sulfonamide derivatives in creating compounds with potential utility in materials science (H. Sharghi & O. Asemani, 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S2/c1-3-4-12-9-19(10-15(12)18-23(2,20)21)8-11-5-6-13-14(7-11)17-22-16-13/h5-7,12,15,18H,3-4,8-10H2,1-2H3/t12-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRNBFDBAJEGK-IUODEOHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)CC2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)